4-methoxy-1-phenyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one
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Overview
Description
4-methoxy-1-phenyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridinone core, a phenyl group, a methoxy substituent, and a piperazine ring linked to a pyrimidine moiety, making it a molecule of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-phenyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation or alkylation reaction.
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol or a methoxy-containing reagent.
Piperazine Ring Formation: The piperazine ring can be synthesized through a nucleophilic substitution reaction involving a suitable diamine.
Attachment of the Pyrimidine Moiety: This final step can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, to link the pyrimidine ring to the piperazine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-1-phenyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the piperazine ring can be reduced to an alcohol.
Substitution: The phenyl and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenated reagents or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl or pyrimidine derivatives.
Scientific Research Applications
4-methoxy-1-phenyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-1-phenyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine and pyrimidine moieties are often involved in binding to biological targets, while the methoxy and phenyl groups can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-1-phenyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one: shares structural similarities with other pyridinone derivatives and piperazine-containing compounds.
Pyridinone Derivatives: Compounds with a pyridinone core, such as 1-phenyl-2-pyridinone, which may have different substituents.
Piperazine-Containing Compounds: Molecules like 1-(4-pyrimidinyl)piperazine, which have a piperazine ring linked to various aromatic systems.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the methoxy group, phenyl ring, piperazine, and pyrimidine moieties in a single molecule allows for diverse interactions and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-methoxy-1-phenyl-5-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-29-18-14-19(27)26(16-6-3-2-4-7-16)15-17(18)20(28)24-10-12-25(13-11-24)21-22-8-5-9-23-21/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPWKFVANSCRNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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